3-amino-N-(4-methoxyphenyl)benzamide 3-amino-N-(4-methoxyphenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 115175-19-4
VCID: VC20799545
InChI: InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

3-amino-N-(4-methoxyphenyl)benzamide

CAS No.: 115175-19-4

Cat. No.: VC20799545

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

3-amino-N-(4-methoxyphenyl)benzamide - 115175-19-4

Specification

CAS No. 115175-19-4
Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 3-amino-N-(4-methoxyphenyl)benzamide
Standard InChI InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)
Standard InChI Key LWJRUDWWISWNHG-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N

Introduction

Chemical Structure and Properties

3-Amino-N-(4-methoxyphenyl)benzamide is an aromatic compound with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol. The compound is identified by CAS number 115175-19-4 and can be represented by the IUPAC name 3-amino-N-(4-methoxyphenyl)benzamide. This molecule consists of a benzamide core structure with two key functional groups: an amino group (-NH₂) positioned at the meta position (3-position) of the benzamide ring and a methoxy group (-OCH₃) at the para position (4-position) of the anilide phenyl ring.

The compound's structure can be represented by several chemical identifiers:

  • Standard InChI: InChI=1S/C14H14N2O2/c1-18-13-7-5-12(6-8-13)16-14(17)10-3-2-4-11(15)9-10/h2-9H,15H2,1H3,(H,16,17)

  • Standard InChIKey: LWJRUDWWISWNHG-UHFFFAOYSA-N

  • SMILES notation: COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N

The presence of both electron-donating groups (the amino and methoxy groups) contributes to the compound's unique electronic properties and reactivity profile. These functional groups enhance the compound's potential for hydrogen bonding and molecular recognition, which may contribute to its biological activities.

Table 1: Physical and Chemical Properties of 3-Amino-N-(4-Methoxyphenyl)Benzamide

PropertyValue
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
CAS Number115175-19-4
Physical AppearanceSolid*
Functional GroupsAmino (-NH₂), Methoxy (-OCH₃), Amide (-CONH-)
Hydrogen Bond Donors2 (NH₂, NH)
Hydrogen Bond Acceptors3 (NH₂, C=O, OCH₃)

*Physical appearance is inferred based on similar benzamide compounds

Synthesis Methods

The synthesis of 3-amino-N-(4-methoxyphenyl)benzamide follows general benzamide preparation methods with specific adaptations to accommodate the functional groups present. The compound can be synthesized through several pathways, with the most common approach involving the reaction between 3-aminobenzoic acid derivatives and 4-methoxyaniline (p-anisidine).

Conventional Synthesis Approach

The conventional synthesis typically involves the reaction between 3-aminobenzoic acid and 4-methoxyaniline in the presence of coupling agents. This approach often utilizes one of the following pathways:

  • Via Acid Chloride Formation: 3-Aminobenzoic acid is first converted to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with 4-methoxyaniline to form the amide bond. This reaction generally occurs under basic conditions with triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.

  • Direct Coupling Method: The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates direct amide bond formation between the carboxylic acid and amine without the need for acid chloride intermediates.

Based on synthetic procedures for similar benzamide compounds, the general reaction conditions typically involve:

  • Temperature control (0-5°C during initial mixing, followed by room temperature reaction)

  • Aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

  • Reaction times of 8-24 hours

  • Purification by recrystallization or column chromatography

Protective Group Strategy

When synthesizing 3-amino-N-(4-methoxyphenyl)benzamide, the amino group on the benzoic acid may require protection to prevent self-reactivity. Strategies may include:

  • Using 3-nitrobenzoic acid as a starting material, which is then reduced to the amino derivative after amide formation

  • Employing Boc or Fmoc protection for the amino group prior to coupling, followed by deprotection

These approaches are inferred from general synthetic procedures used for related benzamide compounds as documented in the synthetic chemistry literature .

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the structure and purity of 3-amino-N-(4-methoxyphenyl)benzamide. Based on spectral patterns of similar benzamide compounds, the following spectroscopic features would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would likely show:

  • A singlet at approximately δ 3.7-3.8 ppm corresponding to the methoxy protons (-OCH₃)

  • Complex aromatic signals between δ 6.5-7.8 ppm representing the protons on both aromatic rings

  • A broad singlet around δ 5.0-5.5 ppm for the amino protons (-NH₂)

  • A broad singlet at approximately δ 9.0-10.0 ppm for the amide proton (-CONH-)

The ¹³C NMR would be expected to show:

  • A methoxy carbon signal around δ 55-56 ppm

  • Aromatic carbon signals in the region of δ 113-140 ppm

  • A carbonyl carbon signal at approximately δ 165-170 ppm

These predictions are based on NMR data from related benzamide compounds in the literature .

Mass Spectrometry

Mass spectrometric analysis would typically show a molecular ion peak [M]⁺ at m/z 242, corresponding to the molecular weight of the compound. Fragment ions would include those resulting from cleavage of the amide bond and loss of the methoxy group.

Biological Activities and Applications

While specific biological activity data for 3-amino-N-(4-methoxyphenyl)benzamide is limited in the provided search results, the compound belongs to the benzamide class, which has demonstrated various biological activities. Based on the structural features and related compounds, several potential activities can be inferred:

Structure-Activity Relationships

The biological activity of 3-amino-N-(4-methoxyphenyl)benzamide may be influenced by:

  • The Amino Group: The 3-amino substituent can serve as both a hydrogen bond donor and acceptor, enhancing interactions with biological targets.

  • The Methoxy Group: This electron-donating group may influence the electronic distribution within the molecule, affecting its binding affinity for receptors or enzymes.

  • The Amide Bond: This functional group is crucial for many protein-ligand interactions and may contribute to the compound's potential biological activity.

Table 2: Comparison of 3-Amino-N-(4-Methoxyphenyl)Benzamide with Related Compounds

CompoundStructural DifferencePotential Impact on Activity
3-Amino-N-(4-phenoxyphenyl)benzamideContains phenoxy group instead of methoxyMay exhibit enhanced lipophilicity and different binding properties
4-MethoxybenzamideLacks the 3-amino group; simplified structureReduced hydrogen bonding capacity; potentially different biological target specificity
N-(4-Methoxyphenyl)-4-nitrobenzamideContains nitro group at 4-position instead of amino at 3-positionDifferent electronic properties; potentially more active as an electron-withdrawing agent

Analytical Methods for Detection and Quantification

The identification and quantification of 3-amino-N-(4-methoxyphenyl)benzamide in research contexts typically employs several analytical techniques:

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be the method of choice for analyzing this compound, typically using:

  • Reverse-phase C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures

  • UV detection at wavelengths corresponding to the compound's absorption maxima (likely in the 250-280 nm range)

Spectroscopic Methods

UV-Visible spectroscopy can be used for quantitative analysis, with the compound expected to show characteristic absorption bands due to its aromatic structure and conjugated systems.

Infrared (IR) spectroscopy would reveal characteristic peaks for:

  • N-H stretching (3300-3500 cm⁻¹)

  • C=O stretching (1630-1680 cm⁻¹)

  • C-O-C stretching of the methoxy group (1050-1250 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Research Applications and Future Perspectives

Current Research Trends

3-Amino-N-(4-methoxyphenyl)benzamide represents an important structural scaffold in medicinal chemistry research. Current applications may include:

  • Drug Discovery Platforms: As a building block or lead compound for developing new therapeutic agents

  • Structure-Activity Relationship Studies: For understanding how specific functional groups influence biological activity

  • Synthetic Methodology Development: As a test substrate for developing new synthetic routes and reaction conditions

Future Research Directions

Future research involving 3-amino-N-(4-methoxyphenyl)benzamide may focus on:

  • Targeted Drug Delivery Systems: Utilizing the compound's functional groups for conjugation to targeting moieties

  • Combinatorial Chemistry Approaches: Incorporating the scaffold into diversity-oriented synthesis for library generation

  • Computational Studies: Modeling the compound's interactions with biological targets to predict and optimize activity

Challenges and Limitations

Research involving 3-amino-N-(4-methoxyphenyl)benzamide faces several challenges:

  • Synthesis Optimization: Improving yield and purity, especially when scaling up production

  • Solubility Issues: Addressing potential solubility limitations in physiological media

  • Selectivity Enhancement: Developing derivatives with improved target selectivity and reduced off-target effects

Comparison with Structurally Related Compounds

3-Amino-N-(4-methoxyphenyl)benzamide shares structural similarities with several compounds, but differs in key aspects that may influence its properties and applications:

Comparison with 3-Amino-N-(4-phenoxyphenyl)benzamide

3-Amino-N-(4-phenoxyphenyl)benzamide differs by having a phenoxy group instead of a methoxy group. This structural difference leads to:

  • Increased molecular weight (304.35 g/mol vs. 242.27 g/mol)

  • Enhanced lipophilicity due to the additional phenyl ring

  • Potentially different receptor binding properties

  • Different pharmacokinetic profile due to altered physicochemical properties

Comparison with Simple Benzamides

Compared to simpler benzamides like 4-methoxybenzamide or 4-chlorobenzamide , 3-amino-N-(4-methoxyphenyl)benzamide features:

  • Additional functional groups that increase complexity

  • Enhanced potential for hydrogen bonding interactions

  • More versatile reactivity profile

  • Greater potential for structural modification

Table 3: Physicochemical Properties Comparison

Property3-Amino-N-(4-methoxyphenyl)benzamide3-Amino-N-(4-phenoxyphenyl)benzamide4-Methoxybenzamide
Molecular Weight242.27 g/mol304.35 g/mol151.16 g/mol
Functional GroupsAmino, methoxy, amideAmino, phenoxy, amideMethoxy, amide
Predicted LogP*ModerateHigherLower
H-Bond Donors221
H-Bond Acceptors332

*LogP values are predicted based on structural features

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